4-Methoxypyridine

Overview

Description

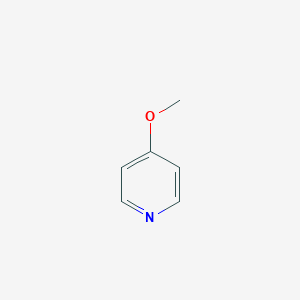

4-Methoxypyridine, also known as pyridine-4-methanol, is an organic compound with the molecular formula C6H7NO. It is a colorless liquid with a characteristic odor and is soluble in water. This compound is used in a range of applications, from industrial production to scientific research.

Scientific Research Applications

Polymer Chemistry : 4-Methoxypyridine is an effective catalyst for the controlled ring-opening polymerization of L-malic acid, producing hydrophilic poly(-malic acid) that degrades within 7 days in aqueous solution (Pounder et al., 2011).

Organic Synthesis : It serves as a masked pyridone in the synthesis of the Lycopodium alkaloid lycoposerramine R, enabling its first-ever preparation (Bisai & Sarpong, 2010).

Neuropharmacology : [14C]3-Methoxy-4-aminopyridine is known to stimulate catecholamine secretion and excitement in mice, with a primary accumulation in the hippocampus, thalamic nuclei, and cortex (Berger et al., 1989).

Chemistry : In dimethyl sulphoxide, Methoxy-3,5-dinitropyridine interacts with methoxide ion, forming both methine and acetal sigma complexes. The 4-methoxy compound is noted for its stability and interconversion catalyzed by methanol (Biffin et al., 1970).

Inorganic Chemistry : this compound N-oxide can bridge up to three silver atoms in 1-D coordination polymers, suggesting potential applications in catalysis and photocatalysis (Puttreddy & Steel, 2014).

Medical Research : Novel 4-aminopyridine derivatives, including 3-methyl-4-aminopyridine, show potential for therapy and imaging in diseases like multiple sclerosis (Rodríguez-Rangel et al., 2019, 2020).

Biochemistry : 2-Hydroxypyridine-N-oxides are effective in mobilizing iron from human transferrin and horse spleen ferritin, highlighting their role in studying iron metabolism and treating iron overload and imbalance diseases (Kontoghiorghes, 1987).

Pharmacology : A chemoelective demethylation method for various methoxypyridine derivatives has been developed, enhancing the efficient synthesis of metabolic substances of the antiulcer agent omeprazole (Makino et al., 2019).

Surface Science : this compound demonstrates unique adsorption behavior on gold nanoparticles, distinguishing it from unsubstituted pyridine and (N,N-dimethylamino)pyridine (Lange et al., 2011).

Molecular Biology : The interaction of P450 with 4methoxypyridine is oriented with the nitrogen of pyridine facing the Fe3+ ion, resulting in a complex with a phenobarbital-induced phenotype (Woldman et al., 1987).

Mechanism of Action

Target of Action

4-Methoxypyridine, also known as γ-Methoxypyridine , is a chemical compound with the molecular formula C6H7NO . It has been used as a starting reagent for the stereocontrolled synthesis of various compounds . .

Mode of Action

It’s known that it has been used as a starting reagent in the synthesis of various compounds . The interaction of this compound with its targets would depend on the specific reactions it’s involved in.

Biochemical Pathways

This compound has been used in the construction of dihyropyridin-4-ones, which serve as potential ligands for neuronal nicotinic acetylcholine receptors . This suggests that it may play a role in the biochemical pathways related to these receptors.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it’s involved in. For instance, it has been used in the synthesis of compounds like (±)-pumiliotoxin C and (±)-lasubine II . The effects of these reactions would be determined by the properties of the resulting compounds.

Safety and Hazards

4-Methoxypyridine is combustible and harmful if swallowed, in contact with skin, or inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Given the particular relevance of piperidines, and the commercial availability of pyridines, the dearomative pathway represents an attractive approach to preparing saturated azacycles . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Biochemical Analysis

Biochemical Properties

It is known that 4-Methoxypyridine is an oxidation product of nicotinamide, its methylated form, and its ribosylated form

Molecular Mechanism

It is known that this compound is an oxidation product of nicotinamide and its derivatives

Metabolic Pathways

It is known that this compound is an oxidation product of nicotinamide and its derivatives

properties

IUPAC Name |

4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-8-6-2-4-7-5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQABVLBGNWBWIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211029 | |

| Record name | 4-Methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

620-08-6 | |

| Record name | 4-Methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester](/img/structure/B45284.png)